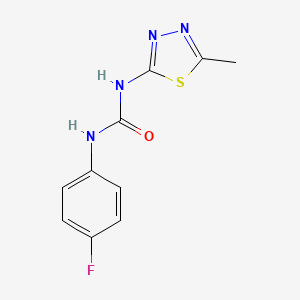
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as AH6809, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications, particularly in the field of cancer research.
作用机制
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is a cyclooxygenase (COX) inhibitor, which means it blocks the production of prostaglandins by inhibiting the activity of COX enzymes. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can reduce inflammation and pain. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in the production of arachidonic acid, a precursor of prostaglandins.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce pain and fever in animal models.
实验室实验的优点和局限性
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. It is also relatively easy to synthesize in large quantities. However, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has some limitations, including its low bioavailability and potential toxicity at high doses. In addition, it may have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the development of more potent and selective COX inhibitors based on the structure of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. Another direction is the investigation of the role of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in the regulation of immune responses and the potential use of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in the treatment of autoimmune diseases. In addition, the use of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in combination with other drugs or therapies for the treatment of cancer and inflammation warrants further investigation. Finally, the development of novel drug delivery systems for N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide may improve its bioavailability and reduce potential toxicity.
合成方法
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is synthesized by the reaction of 5-chloro-2-hydroxyaniline with 4-methoxyphenol in the presence of a base, followed by reaction with 2-chloroacetyl chloride. The resulting product is then purified by recrystallization to obtain N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in high purity.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been used in several studies to investigate its role in the inhibition of tumor growth and metastasis.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-11-3-5-12(6-4-11)21-9-15(19)17-13-8-10(16)2-7-14(13)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKNJQNVGDFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)



![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)

